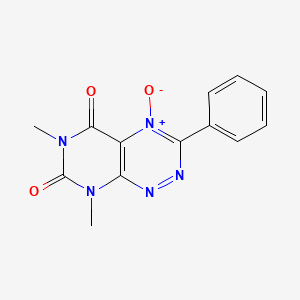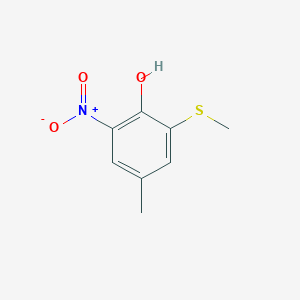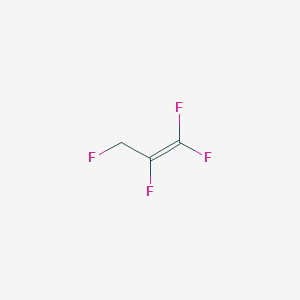
1-Propene, tetrafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, tetrafluoro- (chemical formula: C3H2F4) is a hydrofluoroolefin, a class of compounds known for their low global warming potential and zero ozone depletion potential . This compound is commonly used as a refrigerant and has gained attention as an environmentally friendly alternative to traditional hydrofluorocarbons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propene, tetrafluoro- can be synthesized through the fluorination of propene. The reaction typically involves the use of hydrogen fluoride (HF) as a fluorinating agent under controlled conditions .
Industrial Production Methods: Industrial production of 1-Propene, tetrafluoro- involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors that can handle the corrosive nature of hydrogen fluoride .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propene, tetrafluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl difluoride, carbon dioxide, and hydrogen fluoride.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or ozone.
Substitution: Common reagents include halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products:
Aplicaciones Científicas De Investigación
1-Propene, tetrafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its low toxicity.
Medicine: Explored as a propellant in inhalers and other medical devices.
Industry: Widely used as a refrigerant in cooling systems, heat pumps, and supermarket refrigeration.
Mecanismo De Acción
The mechanism by which 1-Propene, tetrafluoro- exerts its effects is primarily through its interaction with molecular targets in the environment. The compound’s low global warming potential is attributed to its rapid degradation in the atmosphere, resulting in minimal long-term environmental impact . The molecular pathways involved include the breakdown of the carbon-fluorine bonds, leading to the formation of less harmful byproducts .
Comparación Con Compuestos Similares
2,3,3,3-Tetrafluoropropene (HFO-1234yf): Another hydrofluoroolefin used as a refrigerant.
cis-1,3,3,3-Tetrafluoropropene: An isomer of 1-Propene, tetrafluoro- with similar applications.
Uniqueness: 1-Propene, tetrafluoro- stands out due to its specific structural configuration, which provides unique thermodynamic properties making it highly efficient as a refrigerant . Its low global warming potential and zero ozone depletion potential further enhance its appeal as an environmentally friendly alternative .
Propiedades
IUPAC Name |
1,1,2,3-tetrafluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4/c4-1-2(5)3(6)7/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJHURKAWUJHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474439 |
Source


|
| Record name | 1-Propene, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51053-29-3 |
Source


|
| Record name | 1-Propene, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
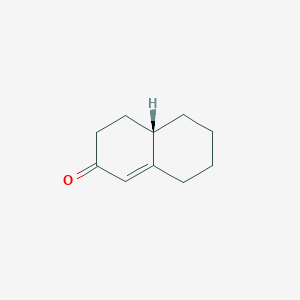
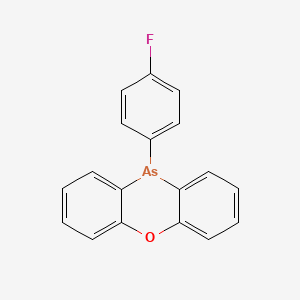
![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)
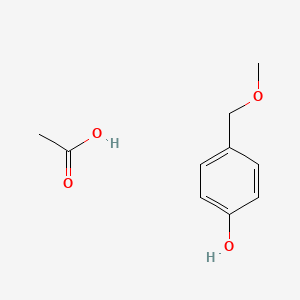
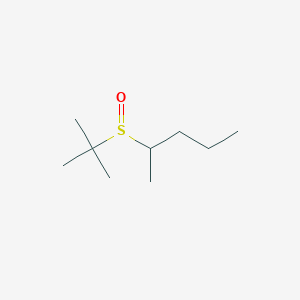
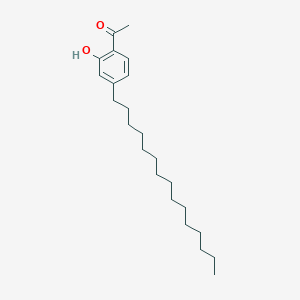
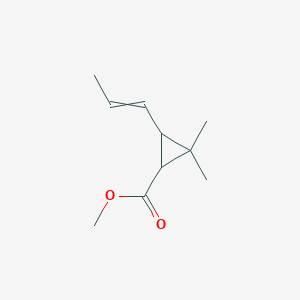
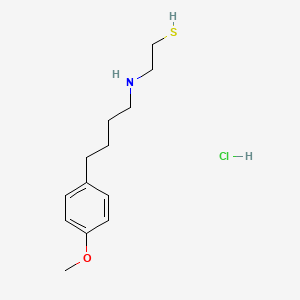
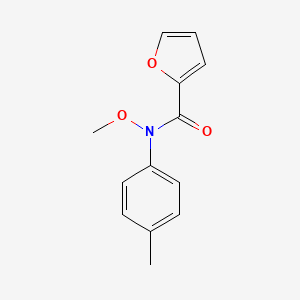
![2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14659285.png)
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)

